![molecular formula C10H9N3O4 B11876447 Methyl 2-methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate CAS No. 209849-69-4](/img/structure/B11876447.png)
Methyl 2-methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate
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Overview
Description
Methyl 2-methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by its fused pyridine and pyrimidine rings, which are known for their biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate typically involves the condensation of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with malononitrile in the presence of sodium methoxide in methanol, followed by reaction with guanidine . This method is efficient and yields the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure consistency and efficiency. The use of high-throughput screening and process optimization techniques can further enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyridopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research and development:
- Anticancer Properties : Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For example, it has been observed to induce apoptosis in cancer cells through the suppression of key signaling pathways such as ERK and AKT .
- Antimicrobial Activity : Some research indicates that this compound possesses antimicrobial properties, making it a potential candidate for the development of new antibiotics .
- Anti-inflammatory Effects : There is evidence suggesting that methyl 2-methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate may exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Researchers have explored various synthetic routes to optimize yield and purity. The derivatives synthesized from this compound often exhibit enhanced biological activities compared to the parent compound.
Case Studies
Several studies have documented the efficacy of this compound:
- Study on Anticancer Activity : A study published in MDPI highlighted the compound's ability to inhibit cell growth in MGC-803 gastric cancer cells with an IC50 value of 3.91 μM. The mechanism involved the induction of apoptosis and cell cycle arrest by targeting the ERK signaling pathway .
- Antimicrobial Research : Another investigation revealed that derivatives of this compound showed significant antibacterial activity against Gram-positive bacteria, indicating its potential use as an antimicrobial agent .
Compound Name | Target Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Methyl 2-methoxy-7-oxo | MGC-803 | 3.91 | ERK pathway inhibition |
Derivative A | MDA-MB-231 | 17.83 | Induces apoptosis |
Derivative B | MCF-7 | 19.73 | Cell cycle arrest |
Mechanism of Action
The mechanism of action of methyl 2-methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridopyrimidine derivatives, such as:
- 2-methyl-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid
- 5-oxo-5,8-dihydropyrido[2,3-D]pyrimidine-7-carboxylates .
Uniqueness
Methyl 2-methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 2-position and the oxo group at the 7-position contribute to its reactivity and potential biological activities .
Biological Activity
Methyl 2-methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the pyrido[2,3-d]pyrimidine family, characterized by a fused bicyclic structure that contributes to its biological activity. The presence of substituents at specific positions on the pyrimidine ring significantly influences its pharmacological properties.
-
Inhibition of Kinases :
- This compound has been identified as a potent inhibitor of various kinases, including the EGFR (Epidermal Growth Factor Receptor) and DYRK1A (Dual-specificity Tyrosine-phosphorylated and Regulated Kinase 1A). These kinases play critical roles in cell proliferation and survival pathways, making them attractive targets for cancer therapy .
-
Antitumor Activity :
- Studies have demonstrated that this compound exhibits significant antitumor effects against several cancer cell lines. For instance, it showed an IC50 value of 13 nM against EGFR L858R/T790M mutations, indicating potent inhibitory activity against resistant cancer variants . The selectivity for certain cancer types suggests potential for targeted therapies.
- Antimicrobial Properties :
Therapeutic Applications
The biological activity of this compound positions it as a candidate for various therapeutic applications:
- Cancer Treatment : Given its ability to inhibit key kinases involved in tumor growth and metastasis, the compound is being explored for use in cancer therapies.
- Infectious Diseases : Its effectiveness against tuberculosis suggests potential use in treating bacterial infections.
Table 1: Summary of Biological Activities
Activity Type | Target | IC50 Value | Reference |
---|---|---|---|
Kinase Inhibition | EGFR | 13 nM | |
Antitumor Activity | Various Cancer Lines | Varies | |
Antimicrobial Activity | Mycobacterium tuberculosis | Not specified |
Case Studies
-
EGFR Inhibition Study :
- In a study evaluating the efficacy of various pyrido[2,3-d]pyrimidines against lung cancer cell lines (A549 and NCI-H1975), this compound demonstrated selective cytotoxicity towards EGFR-dependent cells. The results indicated that modifications to the structure could enhance activity against specific mutations associated with drug resistance .
- Antitubercular Screening :
Q & A
Q. How can researchers optimize the synthesis of Methyl 2-methoxy-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate to improve yield and purity?
Basic Research Question
Synthesis optimization requires multi-step reaction design. A common approach involves condensing pyrimidine precursors with ester-containing intermediates under controlled conditions. For example, describes a procedure using DMSO and triethylamine (TEA) as solvents/catalysts, achieving yields up to 98.4% for analogous pyrido[2,3-d]pyrimidines . However, conflicting methods, such as acetic acid-based reflux (), may yield lower purity (78%) due to side reactions . Key parameters include:
- Temperature : Reflux at 35°C for milder conditions vs. higher temperatures for faster kinetics.
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates.
- Catalysts : TEA reduces acid byproduct formation.
Methodological adjustments should be validated via HPLC or LC-MS to track purity.
Q. What advanced techniques are recommended for resolving structural ambiguities in this compound?
Basic Research Question
Single-crystal X-ray diffraction (SCXRD) is the gold standard. and highlight its use for determining bond angles, torsion, and hydrogen-bonding networks in pyrido[2,3-d]pyrimidine analogs . For example, SCXRD revealed a puckered pyrimidine ring (deviation: 0.224 Å) in a related compound, critical for understanding conformational flexibility . Software like SHELX ( ) enables refinement of crystallographic data, while ORTEP-3 ( ) visualizes thermal ellipsoids and molecular geometry . Complement with NMR (¹H/¹³C, COSY, HSQC) to validate dynamic solution-state behavior.
Q. How do hydrogen-bonding patterns influence the crystal packing and stability of this compound?
Advanced Research Question
Hydrogen bonding governs supramolecular assembly. ’s graph-set analysis categorizes interactions (e.g., C–H···O bonds) into chains or rings, which stabilize crystal lattices . In , bifurcated C–H···O bonds formed infinite chains along the c-axis, contributing to thermal stability . Computational tools (e.g., Mercury, CrystalExplorer) can map these interactions and predict packing efficiency. Researchers should compare experimental SCXRD data with density functional theory (DFT) simulations to identify discrepancies between solid-state and theoretical models.
Q. What strategies are effective for evaluating the biological activity of this compound against enzymatic targets?
Advanced Research Question
Structure-activity relationship (SAR) studies require systematic substitution of functional groups. lists analogs with modified ester chains (e.g., ethyl vs. methyl) and their bioactivity profiles . For example:
Q. How should researchers address contradictions in reported synthesis yields and purity across studies?
Data Contradiction Analysis
Discrepancies often arise from reaction conditions. For instance:
Reproduce protocols : Verify solvent purity, stoichiometry, and heating rates.
Byproduct analysis : Use GC-MS or TLC ( ) to identify side products .
Scale-up effects : Pilot small-scale reactions (≤10 mg) before industrial-scale optimization.
Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?
Advanced Research Question
ADMET prediction tools (e.g., SwissADME, pkCSM) analyze logP, solubility, and bioavailability. Key parameters:
- Lipophilicity : Methyl esters (logP ~1.2) may enhance membrane permeability vs. ethyl analogs (logP ~1.8) .
- Metabolic stability : Cytochrome P450 interactions can be modeled via docking (AutoDock Vina).
Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability).
Q. How can researchers mitigate challenges in crystallizing this compound for SCXRD?
Methodological Guidance
Crystallization success depends on solvent polarity and cooling rates. used ethyl acetate/ethanol (3:2) for slow evaporation, yielding diffraction-quality crystals . Alternatives:
- Vapor diffusion : Mix compound in DMSO with anti-solvent (e.g., hexane).
- Temperature gradients : Gradual cooling from 40°C to 4°C over 48 hours.
Characterize failed attempts via powder XRD to identify polymorphic impurities.
Properties
CAS No. |
209849-69-4 |
---|---|
Molecular Formula |
C10H9N3O4 |
Molecular Weight |
235.20 g/mol |
IUPAC Name |
methyl 2-methoxy-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C10H9N3O4/c1-16-9(15)6-3-5-4-11-10(17-2)13-7(5)12-8(6)14/h3-4H,1-2H3,(H,11,12,13,14) |
InChI Key |
NMTHBAGOFSULOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C2C=C(C(=O)NC2=N1)C(=O)OC |
Origin of Product |
United States |
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